molecular formula C19H16N2O3 B1423378 N-benzyl-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide CAS No. 384362-64-5

N-benzyl-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide

Cat. No.: B1423378
CAS No.: 384362-64-5
M. Wt: 320.3 g/mol
InChI Key: XHGCCEYFFPZNHW-UHFFFAOYSA-N
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Description

N-benzyl-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide (CAS 384362-64-5) is a tricyclic pyrroloquinoline derivative supplied with an estimated purity of >90% . This compound is a close structural analog of active diuretic agents investigated within the 4-hydroxyquinoline-2-one class of pharmaceuticals . Research into related pyrrolo[3,2,1-ij]quinoline-5-carboxamides has demonstrated that this structural family possesses significant diuretic properties. Studies on similar compounds have shown that their diuretic effect can be comparable to or even exceed that of the standard diuretic hydrochlorothiazide in animal models . The presence of an aromatic benzyl group on the carboxamide moiety is a key structural feature for maintaining this biological activity . This makes the compound a valuable scaffold for further investigation in pharmacological research and the development of new therapeutic agents. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-benzyl-9-hydroxy-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,9-tetraene-10-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3/c22-17-14-8-4-7-13-9-10-21(16(13)14)19(24)15(17)18(23)20-11-12-5-2-1-3-6-12/h1-8,22H,9-11H2,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHGCCEYFFPZNHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C3=C1C=CC=C3C(=C(C2=O)C(=O)NCC4=CC=CC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Pyrrolo[3,2,1-ij]quinoline Core

The core structure, a fused heterocyclic system combining pyrrole and quinoline moieties, is typically synthesized via cyclization reactions involving appropriately substituted anilines and ketones or related precursors.

  • Cyclization Approach: The pyrroloquinoline scaffold can be formed by intramolecular cyclization of substituted aniline derivatives with keto groups under acidic or basic catalysis. This method is supported by classical heterocyclic synthesis literature and has been applied to related compounds such as 1,2-dihydro-6-oxo-6H-pyrrolo[3,2,1-ij]quinoline derivatives.

  • Gassman’s Indole Synthesis Adaptation: Some derivatives in this class have been prepared using adaptations of Gassman’s indole synthesis, which enables the formation of nitrogen-containing fused rings efficiently.

Introduction of the Benzyl Group at the Nitrogen of the Carboxamide

The N-benzyl substitution in the carboxamide group is introduced typically via nucleophilic substitution or coupling reactions:

  • Nucleophilic Substitution: Benzyl chloride or benzyl bromide is reacted with an amine or amide intermediate in the presence of a base such as sodium hydride or triethylamine. This step installs the benzyl group on the nitrogen atom of the carboxamide moiety.

  • Coupling Reactions: In some synthetic routes, the benzyl group is introduced by coupling benzyl alcohol derivatives with carboxylic acid intermediates or esters under amide bond-forming conditions (e.g., using coupling reagents like EDCI or DCC). For example, benzyl alcohol intermediates prepared via reduction of esters have been coupled with quinoline carboxylic acids to yield benzyl-substituted amides.

Functionalization at the 6-Hydroxy and 4-Oxo Positions

  • Hydroxy Group Introduction: The 6-hydroxy substituent can be introduced by selective hydroxylation or by using hydroxy-substituted precursors during the cyclization step. Literature references indicate that the hydroxy group at position 6 is often retained from the starting materials or introduced via controlled oxidation or substitution reactions.

  • 4-Oxo Group Formation: The 4-oxo group is characteristic of the quinolinone moiety and is typically formed during the ring closure or oxidation steps. It can be stabilized by keto-enol tautomerism, which is important for biological activity.

Representative Synthetic Route (Based on Literature Analogues)

Step Reaction Type Reagents/Conditions Outcome
1 Cyclization Substituted aniline + keto precursor, acid/base catalysis Formation of pyrroloquinoline core
2 Benzylation Benzyl chloride + base (NaH or Et3N) Introduction of benzyl group on amide N
3 Hydroxylation/Functionalization Controlled oxidation or use of hydroxy precursor Installation of 6-hydroxy group
4 Amide bond formation Coupling reagents (e.g., EDCI, DCC) Formation of carboxamide linkage
5 Purification Chromatography, recrystallization Isolation of pure N-benzyl-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrroloquinoline-5-carboxamide

Detailed Research Findings and Analysis

  • Core Scaffold Importance: Research shows the fused pyrroloquinoline core is essential for maintaining planar conformation and biological activity, especially the 4-oxo group that participates in intramolecular hydrogen bonding stabilizing the structure.

  • Benzyl Substitution Effects: The benzyl group at the amide nitrogen enhances lipophilicity and can influence binding affinity in biological targets. Synthetic methods favor nucleophilic substitution due to its efficiency and mild conditions.

  • Hydroxy Group Role: The 6-hydroxy substituent is often critical for activity and solubility. Its introduction requires careful control to avoid over-oxidation or side reactions. Hydroxy-substituted intermediates are sometimes prepared by nitration followed by reduction and diazotization steps in related synthetic schemes.

  • Yield and Purity Considerations: Moderate to good yields are reported for coupling steps, with purification achieved by chromatographic techniques. Microwave-assisted synthesis has been noted to improve reaction rates in related quinoline carboxylic acid derivatives.

Comparative Table of Preparation Methods and Conditions

Preparation Aspect Method/Condition Advantages Challenges
Pyrroloquinoline Core Formation Cyclization of substituted anilines and ketones under acid/base catalysis Efficient ring formation Requires precise control of conditions to avoid side products
Benzyl Group Introduction Nucleophilic substitution with benzyl chloride and base Mild conditions, high selectivity Possible over-alkylation
Hydroxy Group Installation Use of hydroxy-substituted precursors or selective hydroxylation Direct incorporation, preserves functionality Sensitive to oxidation conditions
Amide Bond Formation Coupling reagents (EDCI, DCC) High coupling efficiency Side reactions with sensitive groups
Purification Chromatography, recrystallization High purity product Time-consuming, solvent use

Chemical Reactions Analysis

Types of Reactions

N-benzyl-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional hydroxyl or carbonyl groups, while reduction could produce more saturated analogs .

Scientific Research Applications

Biological Activities

Research indicates that compounds with similar structures have shown promising biological activities, including:

  • Antibacterial Activity : Compounds related to N-benzyl-6-hydroxy-4-oxo have been explored for their ability to inhibit bacterial growth. The presence of the hydroxyl and benzyl groups may enhance this activity compared to other analogs .
  • Anticoagulant Properties : Preliminary studies suggest that pyrroloquinolines may inhibit blood coagulation factors such as Xa and XIa. If N-benzyl-6-hydroxy-4-oxo exhibits similar properties, it could serve as a basis for developing new anticoagulant therapies .
  • Kinase Inhibition : Related compounds have demonstrated moderate inhibition of kinases, which are crucial in various signaling pathways in cancer and other diseases .

Interaction Studies

Understanding how N-benzyl-6-hydroxy-4-oxo interacts with biological targets is crucial for elucidating its mechanism of action. Interaction studies could focus on:

  • Enzyme Inhibition : Investigating whether the compound binds to specific enzymes involved in coagulation or kinase activity.
  • Receptor Binding : Assessing how it interacts with various receptors that may mediate its biological effects.

Comparative Analysis with Related Compounds

To highlight the uniqueness and potential applications of N-benzyl-6-hydroxy-4-oxo, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesBiological Activity
N-benzyl-6-methyl-4-oxoMethyl substitution at position 6Antibacterial
6-Hydroxy-4-oxoLacks benzyl groupModerate kinase inhibition
N-(2-Chlorobenzyl)-6-hydroxyChlorine substitutionEnhanced antibacterial properties

This table illustrates how variations in substituents can influence biological activity and therapeutic potential.

Mechanism of Action

The mechanism of action of N-benzyl-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The activity and physicochemical properties of pyrroloquinoline carboxamides are highly dependent on the substituent at the N-5 position. Below is a comparative analysis:

Table 1: Substituent Effects on Key Properties
Compound (R Group) Molecular Formula Molecular Weight logP* H-Bond Donors H-Bond Acceptors Synthetic Yield Clinical Status
N-Benzyl (Target Compound) C21H19N2O3 347.40 2.20 2 4 96% Preclinical studies
N-(4-Methoxyphenyl) C19H17N2O4 337.35 1.85 2 5 N/A Phase II clinical trials
N-(4-Bromophenyl) C18H13BrN2O3 385.22 3.10 2 4 N/A Research stage
N-(2-Bromophenyl) C18H13BrN2O3 385.22 3.05 2 4 N/A Research stage
N-(4-Chlorophenyl) C18H13ClN2O3 340.77 2.70 2 4 N/A Early discovery
N-Ethyl C14H14N2O3 258.28 1.50 1 3 N/A Discontinued

*logP values estimated using fragment-based methods.

Key Observations:

  • Electron-Donating vs. Electron-Withdrawing Groups : The 4-methoxyphenyl analog (logP = 1.85) exhibits higher solubility than bromophenyl derivatives (logP ~3.10), likely enhancing bioavailability .
  • Steric Effects : The benzyl group (347.40 Da) provides moderate hydrophobicity, balancing membrane permeability and aqueous solubility. Smaller substituents (e.g., ethyl, 258.28 Da) reduce molecular weight but may diminish target binding .
Table 2: Diuretic Activity Comparison
Compound (R Group) Dose (mg/kg) Urinary Excretion (4 h) Reference Standard (Hydrochlorothiazide)
N-Benzyl (Target Compound) 10 Moderate 40 mg/kg: High
N-(4-Methoxyphenyl) 10 High 40 mg/kg: High
N-(1-Phenylethyl) 10 Low Discontinued due to inefficacy

Key Findings:

  • The 4-methoxyphenyl analog demonstrated superior diuretic efficacy at 10 mg/kg, matching hydrochlorothiazide at 40 mg/kg, and advanced to clinical trials .
  • The target benzyl compound showed moderate activity, suggesting further optimization is needed for clinical translation .
  • Bulky substituents (e.g., 1-phenylethyl) reduced activity, likely due to steric hindrance at the target site .

Biological Activity

N-benzyl-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide (NBHQ) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of NBHQ, synthesizing available research findings, case studies, and relevant data.

Chemical Structure and Properties

NBHQ is characterized by its complex molecular structure, which includes a pyrrolo[3,2,1-ij]quinoline core with a hydroxyl group at the 6-position and a carboxamide functional group. Its molecular formula is C19H16N2O3C_{19}H_{16}N_{2}O_{3} with a predicted molecular weight of approximately 320.35 g/mol . The presence of these functional groups suggests potential for diverse interactions in biological systems.

Antitumor Potential

There is emerging evidence that pyrroloquinoline derivatives may possess antitumor properties. For example, compounds with similar structural motifs have demonstrated cytotoxic effects in various cancer cell lines . The mechanism of action often involves the inhibition of key cellular pathways responsible for tumor growth and proliferation. Further investigation into NBHQ's activity against cancer cells is warranted to elucidate its potential therapeutic applications.

Blood Coagulation Inhibition

Preliminary studies on related pyrroloquinoline compounds suggest that they may act as inhibitors of blood coagulation factors such as Xa and XIa . If NBHQ exhibits similar properties, it could be explored for therapeutic applications in managing coagulation disorders.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for predicting the biological activity of NBHQ. The presence of hydroxyl and carbonyl groups enhances hydrogen bonding capabilities, potentially increasing affinity for biological targets. Additionally, the benzyl group may contribute to lipophilicity, affecting solubility and distribution in biological systems .

Compound Molecular Formula Notable Activities
N-benzyl-6-hydroxy-4-oxo-pyrrolo[3,2,1-IJ]quinolineC19H16N2O3Antimicrobial and diuretic effects
6-Hydroxyquinoline derivativesVariesAntibacterial and antitubercular properties
1-hydroxy-pyrrolo[3,2,1-IJ]quinoline derivativesVariesPotential antitubercular activity

Case Studies

While direct case studies specifically involving NBHQ are scarce, analogous compounds have shown promise in various preclinical settings. For example:

  • Antimicrobial Efficacy : A study on related pyrroloquinolines demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
  • Cytotoxicity Against Cancer Cells : Research has indicated that certain derivatives can inhibit cell proliferation in human cancer cell lines with IC50 values indicating potent activity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-benzyl-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide, and how can reaction conditions be optimized?

  • Methodology :

  • Stepwise cyclization : Start with a substituted quinoline precursor (e.g., methyl carboxylate derivatives) and introduce the pyrrolo moiety via intramolecular cyclization under acidic conditions (e.g., H₂SO₄ or polyphosphoric acid) .
  • Optimization : Use a fractional factorial design (e.g., Taguchi method) to test variables like temperature (80–120°C), solvent polarity (DMF vs. THF), and catalyst concentration. Statistical analysis of yields and purity (HPLC) identifies optimal conditions .
  • Key validation : Confirm intermediate structures via 1^1H/13^{13}C NMR and monitor reaction progress using TLC with UV visualization .

Q. How can the crystalline structure of this compound be characterized to resolve ambiguities in regiochemistry?

  • Methodology :

  • Single-crystal X-ray diffraction : Grow crystals via slow evaporation in a 1:1 DCM/hexane mixture. Collect data with a diffractometer (e.g., CAD-4) at 100 K. Refinement using SHELXL yields bond lengths/angles and confirms the fused pyrroloquinoline system .
  • Validation : Compare experimental data (e.g., unit cell parameters, space group P21/c) with computational models (DFT-based geometry optimization) to resolve stereochemical uncertainties .

Q. What analytical techniques are suitable for quantifying purity and identifying common impurities?

  • Methodology :

  • HPLC-DAD/MS : Use a C18 column with a gradient elution (acetonitrile/0.1% formic acid) to separate impurities. Detect at λ = 254 nm and confirm molecular ions via ESI-MS (e.g., [M+H]+ at m/z 377) .
  • TGA/DSC : Assess thermal stability (decomposition >200°C) and identify solvates or polymorphs .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

  • Methodology :

  • Molecular docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., DNA gyrase). Prioritize derivatives with improved binding scores (<-8.0 kcal/mol) and favorable ADMET profiles (SwissADME) .
  • QSAR modeling : Train a model on existing bioactivity data (e.g., MIC values) using descriptors like logP, polar surface area, and H-bond donors. Validate via leave-one-out cross-validation (R² > 0.7) .

Q. What strategies mitigate competing side reactions during the benzylation of the quinoline core?

  • Methodology :

  • Protection/deprotection : Temporarily protect the 6-hydroxyl group with a TBS ether before benzylation. Remove the protecting group post-reaction using TBAF in THF .
  • Kinetic control : Conduct reactions at lower temperatures (0–5°C) to suppress Fries-like rearrangements. Monitor intermediates via in situ IR (C=O stretch at 1680 cm⁻¹) .

Q. How can reaction path search algorithms (e.g., GRRM) identify transition states in the formation of the pyrrolo ring?

  • Methodology :

  • Quantum chemical calculations : Perform DFT (B3LYP/6-31G*) to map potential energy surfaces. Use intrinsic reaction coordinate (IRC) analysis to confirm transition states (imaginary frequencies ~-500 cm⁻¹) .
  • Collaborative validation : Cross-reference computational results with experimental kinetics (e.g., Arrhenius plots from variable-temperature NMR) .

Q. What experimental and computational approaches resolve contradictions in reported solubility data?

  • Methodology :

  • High-throughput screening : Test solubility in 12 solvents (e.g., DMSO, ethanol, ethyl acetate) using nephelometry. Correlate with Hansen solubility parameters (δD, δP, δH) .
  • COSMO-RS simulations : Predict solubility trends via quantum-chemical calculations (e.g., BP86/TZVP). Compare with experimental data to refine force fields .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-benzyl-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide
Reactant of Route 2
Reactant of Route 2
N-benzyl-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.